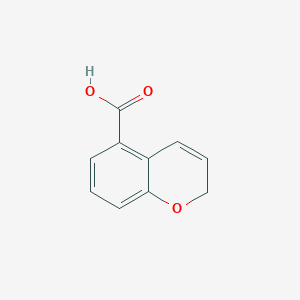

2H-chromene-5-carboxylic acid

Description

Significance of the Chromene Scaffold in Organic Chemistry and Chemical Biology

The chromene ring system, a benzopyran structure, is a prevalent motif in a vast array of natural products and biologically active molecules. nih.gov Its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netmdpi.comwisdomlib.org The inherent structural features of the chromene nucleus make it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.net This versatility has spurred extensive research into the synthesis and functionalization of chromene derivatives, aiming to develop new therapeutic agents. researchgate.netwisdomlib.org The 2H- and 4H-isomers of chromene, in particular, serve as key building blocks in medicinal chemistry. frontiersin.org

Overview of Carboxylic Acid Functionalization in Heterocyclic Systems

The carboxylic acid group is one of the most fundamental and versatile functional groups in organic chemistry. nih.gov Its presence in a heterocyclic system, such as in 2H-chromene-5-carboxylic acid, opens up a plethora of synthetic possibilities. Carboxylic acids can be readily converted into a wide range of other functional groups, including esters, amides, and acid halides, providing a gateway to diverse molecular architectures. acs.org Furthermore, the carboxyl group can act as a directing group in various chemical transformations, facilitating the selective functionalization of the heterocyclic ring. ias.ac.in Modern synthetic methods, such as C-H activation and decarboxylative cross-coupling reactions, have further expanded the utility of carboxylic acids in the construction of complex molecules. nih.govpnas.org These strategies allow for the direct modification of the carbon framework, offering efficient routes to novel compounds with potential biological activity. nih.govnih.gov

Structural Context of this compound within the Chromene Family

The chromene family is characterized by a benzene (B151609) ring fused to a pyran ring. The designation "2H" in this compound specifies the location of the saturated carbon atom at the 2-position of the pyran ring. This distinguishes it from its 4H-chromene isomer. The carboxylic acid group is attached at the 5-position of the benzopyran scaffold. The specific placement of these functionalities dictates the molecule's reactivity and potential interactions with biological targets. An example from the literature is the enantioselective synthesis of (+)-2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, an advanced intermediate for a dihydrofolate reductase inhibitor. acs.orgfigshare.com

Historical Perspectives on the Synthesis and Reactivity of 2H-Chromenes

The synthesis of 2H-chromenes has been a subject of interest for many years, with a variety of methods developed to construct this heterocyclic core. rsc.orguva.nl Early methods often involved the cyclization of appropriately substituted phenols. More recent advancements have focused on developing more efficient and versatile strategies, including metal-catalyzed reactions and multicomponent reactions. uva.nlbohrium.com For instance, iron(III) salts have been shown to catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes. acs.org The reactivity of 2H-chromenes has also been explored, with studies investigating reactions such as cycloadditions and functional group transformations. bohrium.comacs.orgresearchgate.net Research into the synthesis of 2-imino-2H-chromene-3-carbo(thio)amides has highlighted the unique reactivity of the pyran ring in these systems. benthamdirect.com

Interactive Data Table: Properties of this compound Derivatives

| Compound Name | Molecular Formula | Key Synthetic Method | Reference |

| (+)-2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester | C16H18O5 | Enantioselective synthesis | acs.orgfigshare.com |

| 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester | C11H8O5 | Reaction of 2,4-dihydroxybenzaldehyde (B120756) and dimethyl malonate | chemicalbook.com |

| 2-Oxo-2H-chromene-3-carboxylic acid (5-methyl-3-isoxazolyl) amide | C15H10N2O4 | Reaction of 3-amino-5-methylisoxazole (B124983) with 2-oxo-2H-chromene-3-carbonyl chloride | researchgate.net |

| 4-Bromo-2H-chromenes | C9H7BrO | Reaction of chroman-4-ones with PBr3 | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2H-chromene-5-carboxylic acid |

InChI |

InChI=1S/C10H8O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1-5H,6H2,(H,11,12) |

InChI Key |

QMVZMKJWEQFJDP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(C=CC=C2O1)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations in 2h Chromene 5 Carboxylic Acid Synthesis and Transformations

Reaction Mechanism Elucidation for 2H-Chromene Formation

The formation of the 2H-chromene ring system can be achieved through various mechanistic pathways, often guided by the choice of catalyst and starting materials. These pathways include acid-base catalyzed reactions, direct ring cyclizations, and diverse annulation strategies.

Acid and base catalysis play a pivotal role in numerous synthetic routes to 2H-chromenes by activating substrates and facilitating key bond-forming steps.

Brønsted Acid Catalysis: Strong Brønsted acids like triflimide (HNTf₂) have been shown to effectively catalyze the formal [4+2] annulation of o-hydroxybenzyl alcohols with alkynyl thioethers. acs.orgacs.org The mechanism is initiated by the acid-catalyzed dehydration of the o-hydroxybenzyl alcohol to generate a highly reactive ortho-quinone methide (o-QM) intermediate. This electron-deficient o-QM then serves as a 4π component in a hetero-Diels-Alder reaction with the electron-rich alkyne (the 2π component), leading to the formation of the 2H-chromene ring. acs.org The efficiency of the catalyst is crucial; for instance, while weaker acids like TsOH may fail to catalyze the reaction, stronger acids like MsOH and HNTf₂ can provide the desired product in significant yields. acs.orgacs.org In other systems, tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) has been used as a catalyst for the alkenylation of salicylaldehydes with alkenylboronic acids to yield 2H-chromenes. researchgate.net

Base Catalysis: Organic and inorganic bases are commonly employed to promote the condensation and cyclization steps. For example, in the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes, a combination of piperidine (B6355638) (as a base) and p-toluenesulfonic acid (p-TsOH) is used. mdpi.com The reaction likely proceeds via a Knoevenagel condensation between a salicylaldehyde (B1680747) and a 1,3-bisarylsulfonylpropene, followed by an intramolecular oxa-Michael addition to close the ring. mdpi.com Similarly, mild inorganic bases like potassium carbonate (K₂CO₃) can facilitate domino [4+2] annulation reactions of 2-hydroxybenzaldehydes with β-ketothioamides under metal-free conditions. researchgate.net

Table 1: Catalysts in Acid-Base Mediated 2H-Chromene Synthesis

| Reaction Type | Catalyst System | Substrates | Mechanism Highlights | Reference(s) |

|---|---|---|---|---|

| [4+2] Annulation | Brønsted Acid (HNTf₂) | o-Hydroxybenzyl alcohols, Alkynyl thioethers | Generation of ortho-quinone methide (o-QM) intermediate. | acs.orgacs.org |

| [4+2] Cascade Annulation | Organocatalyst (Piperidine/p-TsOH) | Salicylaldehydes, 1,3-Bisarylsulfonylpropenes | Knoevenagel condensation followed by oxa-Michael addition. | mdpi.com |

| Domino [4+2] Annulation | Mild Base (K₂CO₃) | 2-Hydroxybenzaldehydes, β-Ketothioamides | Metal- and additive-free cascade annulative coupling. | researchgate.net |

| Dialkenylation | Brønsted Acid (HBF₄·OEt₂) | Salicylaldehydes, Alkenylboronic acids | Direct dialkenylation to form the chromene ring. | researchgate.net |

Direct intramolecular cyclization is a fundamental strategy for constructing the 2H-chromene ring. These pathways often involve the formation of a key carbon-oxygen bond to close the pyran ring.

One notable method is the thermal cyclization of α-substituted terminal aryl propargyl ethers. text2fa.ir Heating these substrates in a high-boiling solvent like N,N-diethylaniline induces a snnu.edu.cnsnnu.edu.cn-sigmatropic rearrangement (Claisen rearrangement) to form an allenyl intermediate, which then undergoes a 6π-electrocyclization followed by tautomerization to yield the 2H-chromene. text2fa.ir

Another pathway involves the Rauhut–Currier reaction, catalyzed by nucleophiles like lithium aryl selenolates. acs.orgnih.gov This method utilizes chalcone (B49325) derivatives as starting materials. The regioselectivity of the cyclization depends on the substituents; when an ethoxy group is present at a key position, the formation of 2H-chromenes is favored. acs.orgnih.gov The mechanism involves a tandem seleno-Michael/Michael reaction sequence. acs.org

Annulation reactions, where a new ring is formed from two components, are powerful tools for synthesizing complex 2H-chromene derivatives.

[3+3] Annulation: A significant advancement in this area is the rhodium(III)-catalyzed redox-neutral [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones to produce 2H-chromene-3-carboxylic acids. snnu.edu.cnorganic-chemistry.org In this reaction, the N-phenoxyacetamide acts as the three-atom C-C-O fragment after C-H activation, and the methyleneoxetanone serves as the three-carbon source. snnu.edu.cn A key feature of this mechanism is the selective cleavage of the alkyl C-O bond in the β-lactone ring of the methyleneoxetanone. snnu.edu.cn Catalyst control has also been demonstrated in the [3+3] annulation of vinyl sulfoxonium ylides with quinones, where different catalysts (boron vs. ruthenium) lead to different regioisomers of the 2H-chromene product. nih.govacs.org

[4+2] Annulation: The [4+2] annulation, or hetero-Diels-Alder reaction, is a common pathway where a four-atom component reacts with a two-atom component. As mentioned previously, the Brønsted acid-catalyzed reaction between ortho-quinone methides (the 4π component, generated in situ from o-hydroxybenzyl alcohols) and various dienophiles like alkynyl thioethers represents a formal [4+2] annulation. acs.orgacs.org An organocatalytic [4+2] cascade annulation has also been developed using salicylaldehydes and 1,3-bisarylsulfonylpropenes, proceeding through a Knoevenagel condensation/oxa-Michael addition sequence to form the 2H-chromene ring. mdpi.com

Catalytic Cycle Analysis in Metal-Mediated Transformations

Rhodium catalysis has emerged as a particularly effective tool for the synthesis of 2H-chromenes, often involving C-H activation. Understanding the catalytic cycle is essential for optimizing these transformations.

In the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones, a Rh(III)–Rh(V)–Rh(III) catalytic cycle has been proposed and supported by Density Functional Theory (DFT) calculations. snnu.edu.cn

The proposed mechanism begins with the C-H activation of the N-phenoxyacetamide by the Rh(III) catalyst to form a five-membered rhodacycle intermediate. This is followed by the migratory insertion of the α-methylene group of the oxetanone into the Rh-C bond, forming a seven-membered intermediate. At this juncture, two pathways are possible for the cleavage of the directing group's O-N bond. DFT calculations suggest that the oxidative addition of the Rh(III) center into the O-N bond to form a six-membered Rh(V) species is more favorable than a Rh(III)-Rh(I)-Rh(III) pathway. snnu.edu.cn The Rh(V) intermediate then undergoes further steps to release the product and regenerate the active Rh(III) catalyst. snnu.edu.cn This pathway is energetically preferred, with a lower free energy barrier compared to the alternative involving a Rh(I) species. snnu.edu.cn

The initial and directing step in many rhodium-catalyzed syntheses of chromenes is C-H activation. semanticscholar.org In the reaction of N-phenoxyacetamides, the acetoxyamino group (-ONHAc) acts as a directing group, guiding the Rh(III) catalyst to selectively cleave an ortho C-H bond on the phenyl ring. snnu.edu.cnscispace.com This forms a stable five-membered rhodacycle intermediate, which then participates in subsequent annulation steps. snnu.edu.cnclockss.org

This strategy has been applied to various coupling partners. For instance, the reaction with cyclopropenes involves C-H activation followed by migratory insertion of the cyclopropene (B1174273) to give a rhodacycle that evolves into the 2H-chromene product. scispace.comnih.govthieme-connect.com Similarly, the reaction with methyleneoxetanones proceeds via this initial C-H activation before engaging in the [3+3] annulation. snnu.edu.cnorganic-chemistry.org Deuterium exchange experiments and kinetic isotope effect studies have confirmed that the C-H bond activation is often the rate-determining step in these catalytic cycles. thieme-connect.com

Table 2: Mechanistic Details of Rhodium-Catalyzed C-H Activation

| Reactants | Key Mechanistic Steps | Proposed Catalytic Cycle | Intermediate(s) | Reference(s) |

|---|---|---|---|---|

| N-phenoxyacetamides, Methyleneoxetanones | C-H activation, Migratory insertion, Oxidative addition, Reductive elimination | Rh(III)–Rh(V)–Rh(III) | Five-membered rhodacycle, Seven-membered rhodacycle, Rh(V) species | snnu.edu.cn |

| N-phenoxyacetamides, Cyclopropenes | C-H activation, Migratory insertion of cyclopropene | Rh(III) cycle | Rhodacycle intermediate | scispace.comnih.govthieme-connect.com |

| Benzoylacetonitriles, Diazo compounds | C-H activation, Carbenoid insertion, Migratory insertion, Annulation | Rh(III) cycle | Five-membered rhodacycle, Rhodium-carbene | clockss.org |

Regioselectivity and Stereoselectivity in Synthesis

The precise control over which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is formed is a central theme in the synthesis of complex molecules like 2H-chromene-5-carboxylic acid and its derivatives. Researchers have developed various strategies to influence these outcomes, with solvent choice and catalyst design being paramount.

The solvent is not merely an inert medium but can actively participate in and influence the reaction pathway, affecting both yield and selectivity. A notable example is the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. snnu.edu.cnorganic-chemistry.org This reaction demonstrates a significant solvent-dependent outcome.

When the reaction was conducted in 1,4-dioxane, the desired 2H-chromene-3-carboxylic acid was produced in a 42% isolated yield. snnu.edu.cn However, changing the solvent to methanol (B129727) (MeOH) improved the yield to 60%. snnu.edu.cn This suggests that polar, protic solvents can better facilitate key steps in the catalytic cycle. The solvent can influence reaction pathways by stabilizing charged intermediates or transition states, thereby favoring one pathway over another. rsc.org In some Rh(III)-catalyzed C-H functionalization reactions, a switch from low-polar to high-polar solvents can trigger a change in the entire reaction mechanism, for instance, from a Rh(III)-Rh(I)-Rh(III) pathway to a Rh(III)-Rh(V)-Rh(III) pathway, leading to different products. acs.org

Similarly, in the asymmetric synthesis of chromene skeletons via the reaction of ortho-quinone methides, the choice of solvent was found to be critical. rsc.org While moderate enantiomeric ratios were observed in solvents like toluene, xylenes, and dichloroethane, switching to chloroform (B151607) significantly improved both the yield (89%) and the enantiomeric ratio. rsc.org This underscores the solvent's role in modulating the catalyst's chiral environment and its interaction with the substrates.

| Reaction | Solvent | Catalyst System | Product | Yield | Reference |

| N-phenoxyacetamide + Methyleneoxetanone | 1,4-Dioxane | [CpRhCl2]2 / CsOAc | 2H-Chromene-3-carboxylic acid | 42% | snnu.edu.cn |

| N-phenoxyacetamide + Methyleneoxetanone | MeOH | [CpRhCl2]2 / CsOAc | 2H-Chromene-3-carboxylic acid | 60% | snnu.edu.cn |

| o-hydroxybenzyl alcohol + malononitrile (B47326) | Toluene | Chiral N,N'-dioxide-Sc(OTf)3 | 2-amino-4H-chromene | 85% | rsc.org |

| o-hydroxybenzyl alcohol + malononitrile | Chloroform | Chiral N,N'-dioxide-Sc(OTf)3 | 2-amino-4H-chromene | 89% | rsc.org |

Achieving high enantioselectivity in the synthesis of chiral 2H-chromenes is a significant goal, often realized through organocatalysis. beilstein-journals.org The enantioselective synthesis of (+)-2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, an advanced intermediate for a dihydrofolate reductase inhibitor, highlights the successful application of these principles to derivatives of the target compound. nih.govacs.org

A prevalent mechanism involves the use of chiral secondary amine catalysts, such as diarylprolinol silyl (B83357) ethers. beilstein-journals.orgresearchgate.net These catalysts react with α,β-unsaturated aldehydes to form a transient iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a tandem oxa-Michael addition by a salicylaldehyde derivative, followed by an intramolecular aldol (B89426) cyclization and subsequent dehydration to furnish the chiral 2H-chromene. beilstein-journals.org The stereochemistry is dictated by the chiral catalyst, which creates a specific three-dimensional environment, forcing the reactants to approach from a particular face.

Bifunctional organocatalysts, such as those based on thiourea (B124793) mdpi.com or squaramide, researchgate.net offer another powerful mechanism for enantioselective control. These catalysts possess both a hydrogen-bond donor site (the thiourea or squaramide moiety) and a Lewis basic site (e.g., a tertiary amine). mdpi.com In the synthesis of 2-amino-4H-chromenes, the thiourea group can activate an electrophile (like a dicyanoolefin or an iminochromene) through hydrogen bonding, while the basic site deprotonates the nucleophile (e.g., a naphthol or malononitrile), bringing both activated components together in a chiral, organized transition state. mdpi.com Cinchona alkaloid-derived catalysts operate under a similar bifunctional principle. mdpi.com

| Reaction Type | Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

| Oxa-Michael-Aldol | (S)-Diphenylprolinol trimethylsilyl (B98337) ether | 2H-Chromenes | 77-99% | beilstein-journals.org |

| Oxa-Michael-Aldol | L-Pipecolinic acid | 3-Nitro-2-phenyl-2H-chromenes | 5-17% | nih.gov |

| Michael-Cyclization | Chiral bifunctional thiourea | 2-Amino-3-cyano-4H-chromenes | up to 90% | mdpi.com |

| Michael-Cyclization | Cinchona-thiourea | 4-Nitroalkyl chromenes | up to 91% | mdpi.com |

| Oxa-Michael-Henry | Pyrrolidine-thioimidazole | 3-Nitro-2H-chromenes | up to 91% | chim.it |

Role of Intermediates and Transition States

In the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids, the reaction is proposed to initiate with a C-H activation step to form a five-membered rhodacycle intermediate. snnu.edu.cn This is followed by migratory insertion of the α-methylene group of the coupling partner to generate a seven-membered rhodacycle intermediate. snnu.edu.cn DFT calculations suggest this intermediate then proceeds via a Rh(III)-Rh(V)-Rh(III) catalytic cycle, involving an oxidative addition to form a Rh(V) species, which is energetically more favorable than an alternative Rh(III)-Rh(I)-Rh(III) pathway. snnu.edu.cn

A different set of intermediates is observed in cobalt(II)-catalyzed metalloradical approaches. nih.govacs.orguva.nl Here, a Co(III)-carbene radical is first generated, which then adds to a terminal alkyne to produce a salicyl-vinyl radical intermediate. nih.govacs.org The identity of this radical intermediate has been supported by Electron Paramagnetic Resonance (EPR) spectroscopy and radical-trapping experiments. nih.gov DFT calculations revealed that this is followed by an unexpected hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical. acs.org This step forms a crucial o-quinone methide intermediate, which, after dissociating from the cobalt center, undergoes a facile 6π-electrocyclization to furnish the final 2H-chromene product. acs.orgnih.gov

In many organocatalytic domino reactions, ortho-quinone methides (o-QMs) are also proposed as key electrophilic intermediates. rsc.org They can be generated in situ from precursors like o-hydroxybenzyl alcohols. Their high reactivity allows them to be trapped by various nucleophiles in catalytic asymmetric reactions to build the chromene skeleton. rsc.org

Chemical Transformations and Derivatization of 2h Chromene 5 Carboxylic Acid Scaffolds

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at the C-5 position is a prime site for derivatization through common organic reactions such as esterification and amidation. These transformations are fundamental in medicinal chemistry for creating prodrugs, modifying solubility, and exploring structure-activity relationships (SAR).

Esterification: The conversion of the carboxylic acid to an ester can be achieved using standard acid-catalyzed methods. For instance, reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) yields the corresponding ester. google.com This reaction is typically performed under reflux conditions to drive it to completion. google.com The resulting esters can serve as intermediates for further reactions or as final compounds with altered pharmacokinetic profiles. An enantioselective synthesis of (+)-2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester has been reported as an advanced intermediate for a dihydrofolate reductase inhibitor. acs.org

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). mdpi.com The amidation reaction is widely used to link the chromene scaffold to other molecules, including amino acids, peptides, or other heterocyclic systems like thiadiazoles, to create novel bioactive compounds. mdpi.comsigmaaldrich.com For example, 2-oxo-2H-chromene-3-carboxylic acid has been reacted with 5-methyl-(1,3,4)thiadiazol-2-yl)-amine to form the corresponding amide. sigmaaldrich.com Similarly, 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has been converted to its primary amide, 7-hydroxy-2-oxo-2H-chromene-3-carboxamide. nih.gov

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Strong Acid (e.g., H₂SO₄), Reflux | Methyl Ester | google.com |

| Amidation | Amine, TBTU, Et₃N, Acetonitrile, 40°C | Substituted Amide | mdpi.com |

| Amidation | Amine, Coupling Reagents (e.g., HBTU) | Amide Conjugate |

C-H Functionalization of the Chromene Nucleus

Direct functionalization of carbon-hydrogen (C-H) bonds on the chromene ring represents a modern and atom-economical approach to introduce new substituents. This strategy avoids the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation has been successfully employed for this purpose. snnu.edu.cn

In a notable example, a rhodium(III)-catalyzed redox-neutral C-H activation followed by a [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones was used to construct the 2H-chromene-3-carboxylic acid framework. snnu.edu.cn Following the synthesis of the chromene core, further C-H functionalization can be performed. For instance, the synthesized 2H-chromene-3-carboxylic acid derivative can react with methyl acrylate (B77674) in the presence of a rhodium catalyst to afford a 1H-furo[3,4-c]chromen-3(4H)-one derivative, demonstrating C-H activation at the C-4 position of the chromene ring. snnu.edu.cn Palladium-catalyzed C-H activation has also been utilized in the synthesis of substituted 2H-chromenes. researchgate.net

Introduction of Halogen and Other Substituents

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and other substituents onto the aromatic part of the chromene nucleus is a key strategy for modulating biological activity. orientjchem.org Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding. nih.govacs.org

Halogenated 2H-chromenes have shown significant potential as antimicrobial agents. nih.gov Studies on 2-aryl-3-nitro-2H-chromenes revealed that the presence and number of halogen substituents are critical for their anti-staphylococcal activity. nih.gov For example, mono-halogenated nitrochromenes displayed moderate activity, while tri-halogenated derivatives were potent antibacterial agents. nih.govresearchgate.net Specifically, substitutions at the C-6 and C-8 positions of the chromene ring have been explored. 6-fluoro and 6-chloro analogues of certain 2H-chromene derivatives showed enhanced potency as P2Y₆ receptor antagonists. nih.gov Conversely, halogen substitution at the C-5 or C-7 positions sometimes led to a decrease in affinity for the same target. nih.gov

Table 2: Effect of Halogen Substitution on 2H-Chromene Derivatives

| Position of Substitution | Halogen | Observed Effect | Reference |

|---|---|---|---|

| C-6 | F, Cl | Enhanced potency (P2Y₆R antagonist) | nih.gov |

| C-5, C-7 | Cl, I | Decreased affinity (P2Y₆R antagonist) | nih.gov |

| Multiple (Aromatic Rings) | Cl, Br | Potentiated antibacterial activity | nih.govresearchgate.net |

Cyclization Reactions to Fused Heterocyclic Systems

The 2H-chromene scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the cyclization of substituents strategically placed on the chromene ring. Domino Knoevenagel-cyclization reactions of 2H-chromene derivatives have been used to produce chiral condensed heterocycles through various mechanisms, including intramolecular hetero-Diels-Alder (IMHDA) reactions and polar [2+2] cycloadditions. bohrium.comresearchgate.net Another approach involves the intramolecular Rauhut-Currier reaction, catalyzed by lithium selenolates, to form the chromene ring itself, with regioselectivity depending on the substituents. nih.govacs.org

A powerful application of the 2H-chromene scaffold is its use in intramolecular cyclization reactions to generate tetracyclic products. These complex, rigid structures are of significant interest in drug discovery. A direct example involves the treatment of a 2H-chromene-3-carboxylic acid derivative with a strong acid, such as trifluoromethanesulfonic acid (HOTf), at elevated temperatures. snnu.edu.cn This acid-catalyzed process induces an intramolecular cyclization, leading to the formation of a novel tetracyclic product in a single step. snnu.edu.cn Such transformations highlight the synthetic utility of the chromene core in rapidly building molecular complexity. snnu.edu.cn

Synthesis of Hybrid Molecules and Conjugates

The 2H-chromene-5-carboxylic acid framework is an ideal starting point for creating hybrid molecules and conjugates, where the chromene unit is combined with another pharmacologically active moiety. This approach aims to develop compounds with dual or enhanced activity.

An important class of hybrid molecules are the chromene-retinoids. Retinoids are a class of compounds derived from vitamin A that are involved in vision, cell growth, and differentiation. The synthesis of novel heterocyclic chromene-retinoid hybrids has been pursued to improve anticancer activity. researchgate.net

These hybrids are typically synthesized through multi-step, one-pot processes involving Wittig-Horner-Emmons and Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov In a typical sequence, a phosphonate (B1237965) ylide is generated and reacted with a retinoid aldehyde (Wittig-Horner-Emmons reaction) to form an intermediate, which then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling with a bromo-substituted 2H-chromene derivative. researchgate.netnih.gov This efficient cascade process allows for the introduction of aromatic or styrylphenyl groups at the 6-position of the 2H-chromene, linking it to the retinoid backbone and yielding the final hybrid molecule with high efficiency. researchgate.netnih.gov

Chromene-Triazole Derivatives via Click Chemistry

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for creating complex molecular architectures from simpler building blocks. This methodology has been applied to the 2H-chromene scaffold to synthesize novel chromene-triazole hybrids, which often exhibit interesting biological properties, including antimicrobial and anticancer activities. researchgate.netfrontiersin.org

The general strategy involves a two-step process starting from the chromene carboxylic acid. First, the carboxylic acid is converted into a key intermediate, a propargyl ester, by reacting it with propargyl alcohol. researchgate.net This introduces the necessary alkyne functionality. In the second step, this alkyne-containing chromene derivative is reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole-linked chromene derivatives. researchgate.net

A study by Krupadanam and co-workers demonstrated this approach for the synthesis of novel chromene-triazole derivatives with antimicrobial activity, starting from 2H-chromene-3-carboxylic acids. researchgate.net The key intermediates, 2-propynyl-2H-chromene-3-carboxylates, were reacted with various azides to produce the final compounds. researchgate.net Similarly, other research has shown the synthesis of 2-(1,2,3-triazolylmethoxy) and isoxazole-tagged 2H-chromene derivatives, which were evaluated for their cytotoxic activity against human cancer cell lines. nih.gov Although starting from a different chromene precursor, this work highlights the utility of click chemistry in functionalizing the chromene core. nih.govnih.gov

Table 1: Illustrative Synthesis of Chromene-Triazole Derivatives

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1. Esterification | 2H-Chromene-3-carboxylic acid | Propargyl alcohol | SOCl₂, Reflux | 2-Propynyl-2H-chromene-3-carboxylate | researchgate.net |

| 2. Click Reaction | 2-Propynyl-2H-chromene-3-carboxylate | Aryl/Alkyl azide (B81097) | Cu(I) catalyst | 2H-Chromene-3-carboxylic acid-linked 1,2,3-triazole | researchgate.net |

This table illustrates a general synthetic route based on transformations applied to the 2H-chromene-3-carboxylic acid isomer. The principles are directly applicable to the 5-carboxylic acid isomer.

Chromene-Amino Acid Conjugates

The conjugation of chromene scaffolds with amino acids is a promising strategy for developing novel therapeutic agents, particularly enzyme inhibitors. nih.gov The carboxylic acid functionality of this compound is ideally suited for forming amide bonds with the amino group of amino acids or peptides, typically facilitated by standard peptide coupling reagents. benthamscience.comfluorochem.co.uk

A notable example involves the synthesis of chiral 2H-chromene-N-imidazolo-amino acid conjugates designed as inhibitors for aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov In this study, researchers synthesized a series of conjugates based on natural isoflavonoids by coupling 2H-chromene-3-carboxylic acids with various amino acids. frontiersin.orgnih.gov The resulting compounds were potent ALR2 inhibitors, with IC₅₀ values in the nanomolar to low micromolar range (0.031 ± 0.082 µM to 4.29 ± 0.55 µM). nih.gov The in silico and biochemical analyses confirmed that these conjugates could achieve high inhibitory activity and selectivity against the target enzyme. nih.gov One of the most potent compounds also demonstrated the ability to decrease blood glucose levels and delay cataract progression in diabetic rat models. nih.gov

The synthesis of these conjugates underscores the importance of the chromene carboxylic acid group as a chemical handle for creating hybrid molecules that combine the structural features of chromenes and amino acids to achieve enhanced biological activity. nih.gov

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of Chromene-Amino Acid Conjugates

| Compound Class | Amino Acid Moiety | Biological Target | Activity Range (IC₅₀) | Reference |

|---|

Data derived from studies on 2H-chromene-3-carboxylic acid derivatives.

Conversion to Other Functional Groups

The carboxylic acid group of this compound can be converted into a wide range of other functional groups, significantly broadening the synthetic possibilities and allowing for fine-tuning of molecular properties. chemimpex.com These transformations typically begin with the activation of the carboxylic acid, for example, by converting it into a more reactive acid chloride.

Common derivatizations include:

Esterification: The conversion of the carboxylic acid to an ester is a common modification to improve pharmacokinetic properties, such as cell permeability. This can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions or by reacting the carboxylate salt with an alkyl halide.

Amidation: The formation of amides is another key transformation, often used to introduce new interaction points for biological targets or to link the chromene scaffold to other molecules, as seen with amino acid conjugates. nih.govsmolecule.com This reaction is typically performed by activating the carboxylic acid with coupling agents like dicyclohexylcarbodiimide (DCC) before adding an amine.

Reduction: While less commonly reported for this specific scaffold in the reviewed literature, carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This conversion to an alcohol opens up further derivatization pathways. smolecule.com

Intramolecular Cyclization: Under specific conditions, the carboxylic acid can participate in intramolecular reactions. For instance, treatment of 2H-chromene-3-carboxylic acid with a strong acid like triflic acid (HOTf) at high temperatures has been shown to induce intramolecular cyclization, leading to the formation of complex tetracyclic products. snnu.edu.cn

These functional group interconversions are fundamental in synthetic organic chemistry and provide the flexibility needed to explore the structure-activity relationships of new chromene derivatives. libretexts.org

Table 3: Common Functional Group Transformations of Chromene Carboxylic Acids

| Transformation | Reagents/Conditions | Product Functional Group | Application | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | Prodrug synthesis, property modulation | |

| Amidation | Amine, Coupling agent (e.g., DCC, TBTU) | Amide | Bio-conjugation, peptide synthesis | researchgate.net |

| Intramolecular Cyclization | HOTf, 100 °C | Fused ring system | Synthesis of complex scaffolds | snnu.edu.cn |

| Conversion to Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acid Chloride | Intermediate for esters, amides | researchgate.net |

This table summarizes general reactions applicable to the carboxylic acid group on a chromene scaffold.

Pharmacological and Biological Activities: Mechanistic and Structure Activity Relationship Sar Studies

General Biological Significance of 2H-Chromene Derivatives

The 2H-chromene core structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning its presence in a molecule increases the likelihood of biological activity. researchgate.netamrita.edu Derivatives of 2H-chromene are known to interact with a variety of cellular targets, leading to a wide range of pharmacological effects. amrita.edu These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticonvulsant properties, among others. researchgate.netamrita.edunih.gov The versatility of the chromene nucleus allows for structural modifications that can enhance potency and selectivity for specific biological targets, making it a valuable template for drug discovery. amrita.edu Structure-activity relationship (SAR) studies have shown that substitutions on the chromene ring system significantly influence the resulting biological activities. amrita.edunih.gov

Mechanistic Studies of Bioactivity

The diverse biological effects of 2H-chromene derivatives are a result of their interaction with various molecular pathways and cellular components. Mechanistic studies have elucidated several ways these compounds exert their pharmacological actions.

2H-chromene derivatives have been identified as inhibitors of several key enzymes implicated in disease.

Aromatase: Certain chromene derivatives have shown the ability to inhibit aromatase, an enzyme crucial for estrogen biosynthesis. This inhibition is a key strategy in the treatment of hormone-dependent breast cancer.

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to diabetic complications. openmedicinalchemistryjournal.comnih.govmdpi.comfrontiersin.org Inhibition of this enzyme is a therapeutic strategy to prevent or ameliorate long-term diabetic issues. openmedicinalchemistryjournal.comnih.gov While many inhibitors are carboxylic acid derivatives, other scaffolds, including benzopyrans, have been investigated. openmedicinalchemistryjournal.comnih.gov

Dihydrofolate Reductase (DHFR): Some 2H-chromene-based compounds have been noted for their inhibitory action against microbial dihydrofolate reductase, an essential enzyme for DNA synthesis and cell proliferation in microbes. This activity forms the basis for their use as antibacterial agents.

Carbonic Anhydrase (CA): Several 2H-chromene derivatives have been designed and synthesized as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are associated with tumors. unica.it These compounds often act as prodrugs that are hydrolyzed to their active form, 2-hydroxycinnamic acid, to inhibit the enzyme. unica.it The selectivity of these inhibitors for tumor-associated isoforms over cytosolic isoforms (CA I and II) makes them attractive candidates for cancer therapy. unica.it

TBK1 and IKKε: TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε) are noncanonical IκB kinases involved in inflammatory responses and have been linked to obesity-related metabolic disorders and certain cancers. jci.orginvivogen.comnih.govnih.govmdpi.com While specific studies on 2H-chromene derivatives directly targeting TBK1/IKKε are not widely detailed, the inhibition of these kinases is a known anti-inflammatory strategy. The approved drug amlexanox (B1666007) is a known inhibitor of TBK1/IKKε. jci.orginvivogen.commdpi.com

The following table summarizes the inhibitory activities of selected 2H-chromene derivatives against various enzymes.

| Enzyme Target | Derivative Type | Observed Effect | IC50 Value | Reference |

| Carbonic Anhydrase IX & XII | 2H-chromene & 7H-furo-chromene derivatives | Selective Inhibition | Not specified | unica.it |

| Monoamine Oxidase B (MAO-B) | 2H-chromene-3-carboxamide derivative (4d) | Selective Inhibition | 0.93 µM | nih.gov |

| Aldose Reductase (ARL2) | Benzopyran scaffold derivative (1) | Inhibition | 2.25 µM | openmedicinalchemistryjournal.com |

| Aldose Reductase (ARL2) | Benzopyran scaffold derivative (2) | Inhibition | 0.58 µM | openmedicinalchemistryjournal.com |

P2Y6 Receptor: The P2Y6 receptor is a Gq-coupled receptor that responds to uridine (B1682114) 5'-diphosphate (UDP) and is considered a target for inflammatory conditions. nih.gov Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been investigated as competitive antagonists for the P2Y6 receptor. nih.gov Structure-activity relationship studies have shown that substitutions at the 6- and 8-positions of the chromene ring can enhance antagonist affinity, with some long-chain amino-functionalized congeners displaying IC50 values in the nanomolar range. nih.gov

Retinoic Acid Receptor Alpha (RARα): Selective antagonists of RARα are being explored for their potential in treating diseases like breast cancer. Chromene-based scaffolds have been identified as promising structures for developing potent and selective RARα antagonists.

NF-κB Inhibition: The nuclear factor-kappaB (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immune responses, and cell survival. researchgate.netnih.govnih.gov Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer. researchgate.net Several chromene derivatives have been shown to inhibit the activation of NF-κB. For instance, a series of 3,4-dihydro-2H-benzo[h]chromene-2-carboxamides demonstrated excellent inhibitory activity against NF-κB. researchgate.net Similarly, certain chroman-2-carboxylic acid N-(substituted)phenylamides have been synthesized and shown to inhibit NF-κB activity in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov

Apoptosis and Cell Cycle Arrest: A significant mechanism behind the anticancer activity of many 2H-chromene derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.govresearchgate.net For example, certain 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have been shown to exhibit strong antiproliferative activity by inducing apoptosis and arresting the cell cycle. nih.gov Studies on chromenes containing fused imidazo[1,2-a] pyridine (B92270) motifs found that they induced significant cell cycle detention and cell death through caspase-mediated apoptosis. nih.gov

The table below details the effects of specific chromene derivatives on cellular processes.

| Cellular Process | Derivative Type | Cell Line | Observed Effect | Reference |

| Apoptosis & Cell Cycle Arrest | 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivative (5e) | A549, NCI-H460 (NSCLC) | Strong antiproliferative activity, apoptosis induction, cell cycle arrest | nih.gov |

| Apoptosis & Cell Cycle Arrest | Chromene with fused imidazo[1,2-a] pyridine | HCT116 (Human Colon Cancer) | Cell cycle detention at G2 and S phases, caspase-mediated apoptosis | nih.gov |

2H-chromene derivatives have been shown to modulate the production of key pro-inflammatory cytokines.

TNF-α, IL-1β, IL-6, and IL-8: These cytokines are central mediators of the inflammatory response. nih.govfrontiersin.orgnih.govnih.govmdpi.com Studies have demonstrated that certain chromene derivatives can significantly reduce the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-induced inflammation models. nih.govrjptonline.org For instance, a specific 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate derivative (compound 5i) was identified as a potent agent that significantly reduced levels of both TNF-α and IL-6. nih.gov While direct modulation of IL-1β and IL-8 by 2H-chromene-5-carboxylic acid is less documented, the general anti-inflammatory profile of the chromene class suggests potential activity against these cytokines as well. frontiersin.orgnih.govnih.gov

The following table presents data on the inhibition of cytokine production by specific chromene derivatives.

| Cytokine Target | Derivative Type | Model | IC50 Value (µM) | Reference |

| TNF-α | 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5g) | In vitro | 1.108 ± 0.002 | nih.gov |

| TNF-α | 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5i) | In vitro | 0.423 ± 0.022 | nih.gov |

| TNF-α | 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5k) | In vitro | 0.047 ± 0.001 | nih.gov |

| TNF-α | 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (8f) | In vitro | 0.142 ± 0.001 | nih.gov |

Structure-Activity Relationship (SAR) Investigations

SAR studies for 2H-chromene derivatives have revealed that targeted modifications to the core structure can significantly enhance their biological activities, which include anticancer, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org The electronic and steric properties of substituents, the stereochemistry of chiral centers, and the nature of fused heterocyclic rings all play pivotal roles in determining the potency and selectivity of these compounds.

The substitution pattern on the 2H-chromene ring is a key determinant of biological activity. While specific SAR data for this compound is limited, studies on related 2H-chromene and 4H-chromene structures provide valuable insights into the influence of substituents at various positions.

For instance, in a series of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives, the nature of the substituent on the phenyl ring at the C-4 position was found to be critical for antiproliferative activity. nih.gov Compounds bearing electron-withdrawing groups on the phenyl ring at C-4 generally exhibit significant cytotoxic effects. frontiersin.org

In another study on 2H-chromene derivatives, the introduction of a trifluoromethyl (CF3) group at the C-2 position was shown to activate the double bond and increase the stereoselectivity of reactions, which can influence biological interactions. nih.gov Furthermore, research on other chromene scaffolds has highlighted the importance of substituents on the benzo part of the ring system. For example, the presence of halogen or methoxy (B1213986) groups at the C-6 position has been associated with improved anticancer potency. frontiersin.org

The following table summarizes general SAR findings for chromene derivatives that may be applicable to the this compound scaffold.

| Position | Substituent Type | Impact on Bioactivity |

| C-3 | Nitrile (CN) group | Often associated with significant biological activity. |

| C-4 | Phenyl group with electron-withdrawing substituents | Generally enhances anticancer activity. frontiersin.orgnih.gov |

| C-6 | Halogen (e.g., Cl, Br) or Methoxy (OCH3) group | Can increase anticancer potency. frontiersin.org |

| C-7 | Hydroxyl (OH) or Methoxy (OCH3) group | Modifications can modulate activity. |

It is important to note that these are general trends observed in broader classes of chromenes, and the optimal substitution pattern for this compound would require specific investigation.

Stereochemistry can have a profound impact on the biological activity of chiral molecules, as enantiomers often exhibit different interactions with biological targets such as enzymes and receptors. While specific studies on the stereoisomers of this compound are not extensively documented, research on related chiral chromane (B1220400) derivatives provides a strong basis for the importance of stereochemical considerations.

For example, the asymmetric synthesis of the four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane revealed that the absolute stereochemistry is a critical determinant of its biological properties. acs.org The distinct spatial arrangement of substituents in each stereoisomer leads to differential binding affinities with target proteins, which in turn affects their efficacy. acs.org

The general principle is that one enantiomer of a chiral drug may fit into a receptor's binding site more precisely than the other, leading to a more potent biological response. The less active enantiomer may have a weaker interaction or even interact with different targets, potentially leading to off-target effects. Therefore, the development of stereoselective syntheses is a key aspect of drug discovery for chiral compounds like many 2H-chromene derivatives. The biological evaluation of individual enantiomers of this compound derivatives would be essential to identify the more active stereoisomer and to develop more effective and safer therapeutic agents.

Fusing additional heterocyclic rings to the chromene scaffold is a common strategy to create novel chemical entities with enhanced or new biological activities. The nature of the fused ring system can significantly influence the pharmacological profile of the resulting compound.

Chromeno[2,3-d]pyrimidines: The fusion of a pyrimidine (B1678525) ring to the chromene core has yielded compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govasianpubs.orgacs.org Pyrimidine is a fundamental component of DNA and RNA, and its derivatives are known to interact with various biological systems. nih.gov The resulting chromeno[2,3-d]pyrimidine scaffold has been a focus of interest for developing new therapeutic agents. For instance, certain derivatives have shown potent anticancer activity against various cell lines, including liver, colon, and breast cancer. nih.gov SAR studies on these fused systems have indicated that substituents on both the chromene and pyrimidine moieties can be modulated to optimize activity. acs.org

Chromeno[3,2-c]pyridines: The chromeno[3,2-c]pyridine core is found in a number of natural alkaloids that exhibit antimicrobial, antiviral, and cytotoxic activities. mdpi.comresearchgate.net This has made the synthesis of such fused systems a promising area in medicinal chemistry. For example, 7-hydroxy-8-methoxy-3-methyl-10-oxo-10H-chromeno[3,2-c]-pyridine-9-carboxylic acid, an alkaloid isolated from Penicillium sp., has demonstrated inhibitory activity against New Delhi metallo-β-lactamase 1. mdpi.com

Chromeno-fused Triazoles: Triazoles are another class of heterocyclic compounds known for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer effects. longdom.org The incorporation of a triazole ring into a chromene structure can lead to hybrid molecules with potentially enhanced pharmacological properties. Fused 1,2,4-triazoles, in particular, have been a subject of interest in the design of novel bioactive agents. scilit.comresearchgate.net

The fusion of these and other heterocyclic systems to the this compound backbone represents a fertile ground for the discovery of new drug candidates with improved potency and selectivity.

Computational and Theoretical Chemistry Studies of 2h Chromene 5 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory for Mechanism Elucidation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods are instrumental in elucidating reaction mechanisms and predicting various molecular properties from first principles.

Studies on derivatives such as 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid (FODHCC) have utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set to determine its optimized molecular structure, vibrational frequencies, and other chemical parameters tandfonline.comresearchgate.net. Such calculations provide insights into bond lengths and angles, which can be correlated with experimental data from techniques like X-ray diffraction tandfonline.com.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of a molecule's chemical stability and reactivity tandfonline.comresearchgate.net. For FODHCC, the calculated HOMO-LUMO energy gap is 4.4907 eV tandfonline.com. Natural Bond Orbital (NBO) analysis is another technique used to study donor-acceptor interactions within the molecule, revealing charge transfer and stabilization energies. In the case of FODHCC, a high stabilization energy of 44.32 kcal/mol was identified, indicating significant intramolecular interactions tandfonline.com.

Furthermore, DFT calculations have been employed to explore the reaction mechanisms for the synthesis of 2H-chromene derivatives. For instance, theoretical studies helped to reason a plausible Rh(III)–Rh(V)–Rh(III) catalytic cycle in the synthesis of 2H-chromene-3-carboxylic acids acs.org. By mapping the energy profiles of reaction pathways, researchers can identify rate-determining steps and optimize reaction conditions tandfonline.com.

| Parameter | Calculated Value |

|---|---|

| Method/Basis Set | B3LYP/6-311++G(d,p) |

| Ground State Energy | -786.249518 Hartree |

| Dipole Moment | 2.737880 Debye |

| HOMO Energy | -7.4648 eV |

| LUMO Energy | -2.9741 eV |

| HOMO-LUMO Energy Gap | 4.4907 eV |

| Max Stabilization Energy (NBO) | 44.32 kcal/mol |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is crucial for understanding the structural basis of ligand-receptor interactions and for screening potential drug candidates.

For the 2H-chromene scaffold, molecular docking has been used to explore interactions with various biological targets. In the study of 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, docking was performed to investigate its biological utility tandfonline.com. Although the specific target was not detailed in the abstract, this application highlights the standard practice of using docking to connect theoretical structures with potential biological function.

Other studies on 2H-chromene derivatives have identified specific protein targets. For example, docking experiments were conducted on 2H-chromene derivatives to investigate their binding modes with human carbonic anhydrase IX (hCA IX), a tumor-associated enzyme nih.gov. These studies proposed two different binding orientations, with either the chromene ring or a substituted phenyl ring pointing towards the catalytic zinc ion in the active site nih.gov. Similarly, functionalized congeners of 2H-chromene have been studied as antagonists for the P2Y6 receptor, a target for inflammatory conditions nih.gov. Such studies are essential for structure-activity relationship (SAR) analysis, guiding the design of more potent and selective inhibitors.

| Compound | Protein Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Designed 2H-chromene derivative (1a) | PI3Kα | -9.58 | Binding affinities suggest strong interactions with the target protein, guiding further experimental validation. |

| Designed 2H-chromene derivative (1b) | PI3Kα | -10.35 | |

| Designed 2H-chromene derivative (1c) | PI3Kα | -9.33 |

In Silico Assessment of Molecular Properties Relevant to Biological Interactions

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the discovery process. These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

Comprehensive in silico ADMET profiling has been performed on novel 2H-chromene derivatives designed as potential anticancer agents ijpsjournal.com. These studies predicted excellent oral bioavailability, high intestinal absorption, and good permeability through Caco-2 cells, which is a model for the human intestinal barrier. The predictions also suggested moderate distribution in body tissues and balanced plasma protein binding, which are important for efficient systemic exposure ijpsjournal.com. While moderate to high blood-brain barrier permeability was predicted, low central nervous system (CNS) penetration scores alleviated concerns about potential CNS side effects ijpsjournal.com.

These assessments often involve evaluating a compound's compliance with established guidelines like Lipinski's Rule of Five, which predicts drug-likeness based on properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors phcogj.com. By filtering compounds based on these predicted ADMET and drug-likeness properties, researchers can prioritize the synthesis and experimental testing of the most promising candidates.

| Property | Prediction Outcome | Significance |

|---|---|---|

| Oral Bioavailability | Excellent | Indicates suitability for oral administration. |

| Intestinal Absorption | High | Suggests efficient uptake from the gastrointestinal tract. |

| Caco-2 Permeability | Favorable | Predicts good absorption across the intestinal lining. |

| Volume of Distribution | Moderate | Supports efficient systemic exposure. |

| Plasma Protein Binding | Balanced | Maintains a suitable fraction of unbound, active drug in the plasma. |

| Blood-Brain Barrier Permeability | Moderate to High | Indicates potential to cross into the CNS. |

| Toxicity | No predicted hepatotoxic or cardiotoxic effects | Suggests a favorable preliminary safety profile. |

Advanced Topics and Future Research Directions

Development of Novel Synthetic Methodologies for 2H-Chromene-5-carboxylic Acid

While the synthesis of the broader 2H-chromene class has seen considerable advancement, the development of novel and efficient synthetic routes specifically tailored for this compound remains a fertile area for research. Current methodologies often involve multi-step processes that may lack the desired efficiency and atom economy. Future research is poised to focus on the development of more sophisticated and streamlined synthetic strategies.

Transition-metal catalysis, a powerful tool in modern organic synthesis, offers promising avenues. Methodologies such as rhodium(III)-catalyzed C–H activation/[3 + 3] annulation cascades, which have been successfully employed for the synthesis of 2H-chromene-3-carboxylic acids, could potentially be adapted. benthamdirect.com This approach allows for the efficient and redox-neutral synthesis from readily available starting materials. benthamdirect.com Similarly, cobalt-catalyzed synthetic routes, which have been utilized for other 2H-chromene derivatives, present another intriguing possibility that warrants investigation. msu.edu

Organocatalysis also stands out as a key area for the development of enantioselective syntheses of this compound. The use of chiral organocatalysts could provide access to enantiomerically pure forms of the molecule, which is often crucial for elucidating biological activity and developing therapeutic agents. Furthermore, the exploration of one-pot, multi-component reactions represents a highly attractive strategy for improving synthetic efficiency and aligning with the principles of green chemistry. tandfonline.comresearchgate.net These reactions, by combining multiple synthetic steps into a single operation, can significantly reduce waste and resource consumption. tandfonline.comresearchgate.net

| Synthetic Approach | Potential Catalysts/Reagents | Key Advantages |

| Transition-Metal Catalysis | Rhodium(III) complexes, Cobalt complexes, Palladium catalysts | High efficiency, regioselectivity, and potential for C-H activation strategies. |

| Organocatalysis | Chiral amines, phosphoric acids, etc. | Access to enantiomerically pure compounds, metal-free conditions. |

| Multi-component Reactions | Various catalysts depending on the reaction | High atom economy, operational simplicity, reduced waste. |

| Microwave-Assisted Synthesis | - | Accelerated reaction times, often leading to higher yields and cleaner reactions. ias.ac.invjs.ac.vn |

Exploration of Underexplored Derivatization Pathways

The derivatization of this compound is a critical step in exploring its structure-activity relationships (SAR) and developing analogs with enhanced biological properties. While the carboxylic acid group itself offers a clear handle for traditional modifications such as esterification and amidation, numerous other derivatization pathways remain largely unexplored.

Future research should focus on both the modification of the carboxylic acid moiety and the functionalization of the 2H-chromene core. The conversion of the carboxylic acid to a diverse array of functional groups, including but not limited to, amides, esters, and heterocycles, can significantly impact the compound's physicochemical properties and biological activity. tandfonline.com

Furthermore, the 2H-chromene ring system itself presents opportunities for late-stage functionalization. Techniques such as C-H activation could be employed to introduce substituents at various positions on the aromatic ring, providing access to a wide range of novel analogs. The exploration of reactions at the pyran ring, such as electrophilic additions or cycloadditions, could also lead to the discovery of compounds with unique structural features and biological profiles. A recent review highlights the importance of late-stage functionalization in the synthesis of diverse 2H-chromenes. msu.edu

| Derivatization Site | Potential Reactions | Expected Outcome |

| Carboxylic Acid Group (C5) | Amidation, Esterification, Conversion to heterocycles | Modulation of solubility, polarity, and interaction with biological targets. |

| Aromatic Ring | C-H activation, Electrophilic aromatic substitution | Introduction of diverse substituents to probe SAR. |

| Pyran Ring | Electrophilic addition, Cycloaddition | Generation of novel scaffolds with potentially new biological activities. |

Deeper Mechanistic Insights into Reactions and Biological Activities

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound and the molecular mechanisms underlying its biological activities is paramount for its rational development. While plausible mechanisms for the synthesis of the general 2H-chromene scaffold have been proposed, detailed mechanistic studies for the 5-carboxylic acid derivative are lacking.

Future research should employ a combination of experimental and computational methods to elucidate the precise reaction pathways. For instance, in catalyzed reactions, identifying the active catalytic species and understanding the elementary steps of the catalytic cycle are crucial for optimizing reaction conditions and developing more efficient catalysts. The proposed mechanism for the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids, for example, involves a series of steps including C-H activation, migratory insertion, and reductive elimination. benthamdirect.com Similar detailed studies are needed for synthetic routes leading to the 5-carboxylic acid isomer.

On the biological front, identifying the specific molecular targets of this compound and its analogs is a key objective. Structure-activity relationship (SAR) studies can provide valuable insights into the structural features required for a particular biological effect. nih.gov Once a biological activity is identified, further mechanistic investigations can unravel the downstream signaling pathways and cellular processes that are modulated by the compound. This could involve techniques such as proteomics, transcriptomics, and molecular docking studies to identify protein targets and understand the binding interactions at a molecular level.

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly becoming a guiding force in chemical synthesis, and their application to the production of this compound is a critical area for future research. The development of sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources is not only environmentally responsible but also economically advantageous.

A key focus will be the use of green catalysts, such as biodegradable catalysts derived from natural sources, which can be easily recovered and reused. ajgreenchem.com The use of environmentally benign solvents, such as water or ethanol, or even solvent-free reaction conditions, is another important aspect of green synthesis. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. nih.govjmest.org The application of microwave irradiation to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods. nih.gov Furthermore, the development of one-pot, multi-component reactions, as mentioned earlier, is inherently aligned with the principles of green chemistry by reducing the number of synthetic steps and the associated waste generation. tandfonline.comresearchgate.net The concept of ecocatalysis, which utilizes biomass from phytoextraction processes as a source of metallic elements for catalysis, presents an innovative and sustainable approach to synthesizing 2H-chromenes. nih.gov

| Green Chemistry Approach | Key Features | Potential Benefits for this compound Synthesis |

| Green Catalysts | Biodegradable, reusable catalysts | Reduced environmental impact, lower cost. |

| Green Solvents | Water, ethanol, solvent-free conditions | Reduced toxicity and waste. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, higher yields, cleaner reactions. nih.gov |

| One-Pot Reactions | Multiple steps in a single vessel | Reduced waste, time, and resource consumption. tandfonline.com |

| Ecocatalysis | Use of metals from phytoremediation | Sustainable source of catalysts, environmentally friendly. nih.gov |

Expanding the Scope of Biological Targets and Mechanistic Investigations for this compound and its Analogs

The 2H-chromene scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net A significant future research direction for this compound will be to systematically screen it and its derivatives against a broad panel of biological targets to uncover new therapeutic applications.

High-throughput screening assays can be employed to rapidly assess the activity of a library of this compound analogs against various enzymes, receptors, and cell lines. This approach could lead to the identification of novel lead compounds for a variety of diseases. For instance, given the known anticancer activity of some chromene derivatives, it would be pertinent to investigate the potential of this compound and its analogs as inhibitors of specific cancer-related targets, such as kinases or transcription factors.

Q & A

Q. Methodological Answer :

- Approach 1 : Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental H/C shifts with DFT-predicted spectra using software like Gaussian or ORCA .

- Approach 2 : Validate crystal structure with Hirshfeld surface analysis to identify intermolecular interactions that may distort NMR-observed conformers .

- Data Reconciliation : Cross-reference with literature on analogous chromene derivatives to identify common artifacts (e.g., solvent-induced polymorphism) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Q. Methodological Answer :

- FTIR : Confirm the carboxylic acid group via O-H stretch (2500–3000 cm) and C=O stretch (~1700 cm). Compare with computed IR spectra for functional group validation .

- NMR : H NMR should show characteristic chromene protons (δ 6.5–7.5 ppm) and carboxylic acid proton (δ ~12 ppm, broad). Use C NMR to verify the carbonyl carbon (δ ~165–175 ppm) .

- Mass Spectrometry : ESI-MS in negative mode should display [M-H] peak matching the molecular formula (CHO). Isotopic pattern analysis confirms halogen-free synthesis .

Advanced: What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS. Monitor free energy barriers for key intermediates .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) to refine models .

Basic: How should researchers design experiments to assess the biological activity of this compound?

Q. Methodological Answer :

- In Vitro Assays :

- Dose-Response : Perform triplicate experiments with 6–8 concentration points. Calculate IC using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Q. Methodological Answer :

- Meta-Analysis : Systematically review literature using PRISMA guidelines. Stratify data by assay type (e.g., cell-free vs. cell-based) and compound purity (>95% threshold) .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC cell lines, identical buffer pH). Use ANOVA to identify variance sources (e.g., cell passage number) .

- Mechanistic Studies : Employ CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB for anti-inflammatory claims) and rule off-target effects .

Basic: What are the best practices for documenting synthetic procedures and analytical data in publications?

Q. Methodological Answer :

- Experimental Section : Include detailed synthetic steps (e.g., "refluxed for 4 h at 80°C") and instrument parameters (e.g., NMR frequency, LC-MS column type) .

- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIF files. Label figures/tables with Arabic numerals (e.g., Table S1, Figure S2) .

- Ethical Reporting : Disclose failed attempts (e.g., alternative catalysts) to aid reproducibility. Cite prior methods for known intermediates to avoid redundancy .

Advanced: How can machine learning models enhance the development of this compound derivatives?

Q. Methodological Answer :

- Dataset Curation : Compile structural (SMILES) and bioactivity data from ChEMBL or PubChem. Preprocess using RDKit for feature extraction (e.g., molecular descriptors) .

- Model Training : Train a Random Forest or GNN on bioactivity endpoints (e.g., IC). Validate with k-fold cross-validation (k=5) and external test sets .

- Application : Use SHAP values to interpret model predictions and guide synthesis of high-priority derivatives (e.g., those predicted to have dual COX-2/5-LOX inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.